Tetrakis(ethylmethylamino)vanadium(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

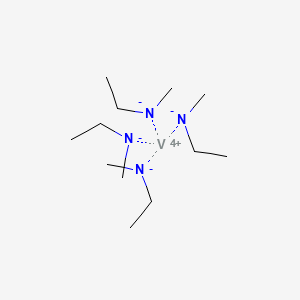

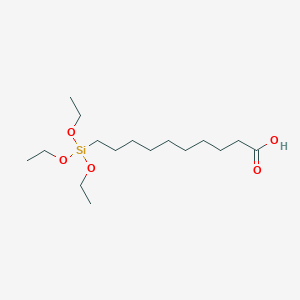

Tetrakis(ethylmethylamino)vanadium(IV) is an organometallic compound with the chemical formula C₁₂H₃₂N₄V. It is a coordination complex of vanadium with four ethylmethylamino ligands. The compound appears as a dark green liquid and is known for its sensitivity to air and moisture .

Mecanismo De Acción

Pharmacokinetics

that is sensitive to air and moisture . These properties could potentially impact its bioavailability and stability.

Action Environment

TEMAV is sensitive to air and moisture , which means that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature. Proper storage and handling of TEMAV are essential to maintain its effectiveness. It should be handled under inert gas and protected from moisture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrakis(ethylmethylamino)vanadium(IV) can be synthesized by reacting vanadium tetrachloride (VCl₄) with lithium tetrakis(ethylmethylamino) (Li[N(CH₃)CH₂CH₃]₄) in an organic solvent like diethyl ether. The reaction proceeds as follows: [ \text{VCl}_4 + 4\text{Li[N(CH}_3\text{)CH}_2\text{CH}_3\text{]}_4 \rightarrow \text{Tetrakis(ethylmethylamino)vanadium(IV)} + 4\text{LiCl} ]

Industrial Production Methods

the synthesis typically involves similar reaction conditions as those used in laboratory settings, with careful control of temperature and atmosphere to prevent degradation of the sensitive compound .

Análisis De Reacciones Químicas

Types of Reactions

Tetrakis(ethylmethylamino)vanadium(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.

Reduction: It can be reduced to lower oxidation state vanadium compounds.

Substitution: The ethylmethylamino ligands can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction may produce vanadium(III) compounds .

Aplicaciones Científicas De Investigación

Tetrakis(ethylmethylamino)vanadium(IV) has several scientific research applications:

Atomic Layer Deposition (ALD): It is used as a precursor for the deposition of thin films, such as vanadium nitride (VN) and vanadium dioxide (VO₂), which have applications in electronics and materials science.

Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and epoxidation.

Material Science: It is used to produce amorphous VO₂ thin films that undergo a metal-insulator transition, useful in smart windows and electronic devices.

Comparación Con Compuestos Similares

Similar Compounds

- Tetrakis(dimethylamino)titanium(IV)

- Tetrakis(diethylamino)titanium(IV)

- Tetrakis(dimethylamido)hafnium(IV)

- Tetrakis(diethylamino)zirconium(IV)

Uniqueness

Tetrakis(ethylmethylamino)vanadium(IV) is unique due to its specific combination of vanadium and ethylmethylamino ligands, which confer distinct properties such as its dark green color and sensitivity to air and moisture. Its ability to act as a precursor for thin film deposition and its catalytic properties set it apart from similar compounds .

Propiedades

IUPAC Name |

ethyl(methyl)azanide;vanadium(4+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H8N.V/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPHIZQUERBDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[V+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4V |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B6359504.png)

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)

![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)